molecular formula C21H23N3O3 B12625044 Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-

Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-

Cat. No.: B12625044
M. Wt: 365.4 g/mol
InChI Key: CLOFODXPVDVGGV-UHFFFAOYSA-N
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Description

Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[44]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- is a complex organic compound with a unique structure that includes a benzonitrile core, an ethyl group, and a spirocyclic nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- typically involves multiple steps, starting with the preparation of the benzonitrile core. The ethyl group is introduced through alkylation reactions, while the spirocyclic nonane ring is formed via cyclization reactions. The final compound is obtained through a series of condensation and substitution reactions under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]- include other benzonitrile derivatives, spirocyclic compounds, and cyclobutenes.

Uniqueness

What sets this compound apart is its unique combination of structural features, such as the spirocyclic nonane ring and the cyclobutene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-ethyl-4-[[2-(1-oxaspiro[4.4]nonan-9-ylamino)-3,4-dioxocyclobuten-1-yl]amino]benzonitrile

InChI

InChI=1S/C21H23N3O3/c1-2-14-11-13(12-22)6-7-15(14)23-17-18(20(26)19(17)25)24-16-5-3-8-21(16)9-4-10-27-21/h6-7,11,16,23-24H,2-5,8-10H2,1H3

InChI Key

CLOFODXPVDVGGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)NC2=C(C(=O)C2=O)NC3CCCC34CCCO4

Origin of Product

United States

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